Micromolar vs. Nanomolar Binding Potency
Aselacin A inhibits [125I]ET-1 binding to bovine atrial and porcine cerebral membranes with IC50 values of 22 μg/mL (≈24 μM) and 20 μg/mL (≈22 μM), respectively [1]. In contrast, the synthetic dual ERA bosentan exhibits IC50 values of 4.1–7.1 nM for ETA and 95–474.8 nM for ETB in radioligand binding assays . This represents an approximately 1000-fold difference in potency (24,000 nM vs. 4.1 nM for ETA). Macitentan, another clinical ERA, displays IC50 values of 0.5 nM (ETA) and 391 nM (ETB) .
| Evidence Dimension | ET-1 binding inhibition (IC50) |
|---|---|
| Target Compound Data | Aselacin A: 22 μg/mL (≈24 μM) bovine atrial; 20 μg/mL (≈22 μM) porcine cerebral |
| Comparator Or Baseline | Bosentan: 4.1–7.1 nM (ETA), 95 nM (ETB); Macitentan: 0.5 nM (ETA), 391 nM (ETB) |
| Quantified Difference | Aselacin A ≈1000-fold less potent than bosentan at ETA (24,000 nM vs. 4.1 nM) |
| Conditions | Radioligand binding assays using [125I]ET-1 on bovine/porcine membranes (Aselacin A) vs. human recombinant receptors (bosentan, macitentan) |
Why This Matters
This potency differential defines Aselacin A as a low-affinity tool compound suited for natural product mechanism studies rather than high-sensitivity receptor pharmacology, guiding appropriate experimental design and procurement decisions.
- [1] Jackson M, et al. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. J Antibiot (Tokyo). 1994 May;47(5):523-7. PMID: 8040048. View Source
